An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Nitrophenoxy)butanoic Acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Nitrophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Nitrophenoxy)butanoic acid. As a powerful tool in structural elucidation, NMR spectroscopy offers unambiguous insights into the molecular framework of organic compounds. This document will delve into the theoretical basis for the predicted spectral features of the title compound, grounded in established principles and data from analogous structures.
The Role of NMR in Structural Verification
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in organic chemistry. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of its position within the molecule.
Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into distinct patterns (multiplicity), revealing information about the connectivity of atoms. By integrating the signal areas in ¹H NMR, the relative number of protons contributing to each signal can be determined. Collectively, chemical shift, multiplicity, and integration provide a detailed map of a molecule's structure.
Predicted ¹H-NMR Spectral Data
The ¹H-NMR spectrum of 2-(2-Nitrophenoxy)butanoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the nitrophenoxy group and the aliphatic protons of the butanoic acid chain. The electron-withdrawing nature of the nitro group and the oxygen atom of the ether linkage significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
Table 1: Predicted ¹H-NMR Spectral Data for 2-(2-Nitrophenoxy)butanoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 8.1 - 8.3 | Doublet of doublets (dd) | ~8.0, 1.8 | 1H |
| H-4' | 7.6 - 7.8 | Triplet of doublets (td) | ~8.0, 1.8 | 1H |
| H-3' | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |
| H-5' | 7.0 - 7.2 | Triplet of doublets (td) | ~8.0, 1.5 | 1H |
| H-2 | 4.7 - 4.9 | Triplet (t) | ~6.5 | 1H |
| H-3 | 1.9 - 2.1 | Sextet (sxt) | ~7.0 | 2H |
| H-4 | 0.9 - 1.1 | Triplet (t) | ~7.5 | 3H |
| COOH | 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]
Interpretation of the ¹H-NMR Spectrum:
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Aromatic Region (7.0 - 8.3 ppm): The four protons on the benzene ring are all chemically non-equivalent and will exhibit complex splitting patterns. The proton ortho to the nitro group (H-6') is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The other aromatic protons will appear at slightly higher fields, with their multiplicities determined by coupling to their neighbors.
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Aliphatic Region (0.9 - 4.9 ppm): The proton at the C-2 position (H-2) is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is expected to appear as a triplet due to coupling with the two protons on C-3. The C-3 protons (H-3) will appear as a sextet due to coupling with the protons on C-2 and C-4. The terminal methyl group protons (H-4) will be the most shielded and will appear as a triplet.
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Carboxylic Acid Proton (10.0 - 12.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield.[1][6] This signal's broadness is due to hydrogen bonding and chemical exchange.
Caption: Molecular structure of 2-(2-Nitrophenoxy)butanoic acid with key protons labeled.
Predicted ¹³C-NMR Spectral Data
The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C-NMR Spectral Data for 2-(2-Nitrophenoxy)butanoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 170 - 175 |
| C-1' | 150 - 155 |
| C-2' (C-NO₂) | 140 - 145 |
| C-4' | 125 - 130 |
| C-6' | 120 - 125 |
| C-3' | 115 - 120 |
| C-5' | 110 - 115 |
| C-2 | 75 - 80 |
| C-3 | 25 - 30 |
| C-4 | 10 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[7][8][9][10]
Interpretation of the ¹³C-NMR Spectrum:
-
Carbonyl Carbon (170 - 175 ppm): The carboxylic acid carbonyl carbon (C-1) is significantly deshielded and appears at the lowest field.[6][8][9]
-
Aromatic Carbons (110 - 155 ppm): The aromatic carbons exhibit a range of chemical shifts. The carbon attached to the ether oxygen (C-1') and the carbon bearing the nitro group (C-2') are the most deshielded. The other aromatic carbons will have chemical shifts determined by their position relative to these substituents.
-
Aliphatic Carbons (10 - 80 ppm): The carbon atom bonded to the ether oxygen (C-2) is the most deshielded among the aliphatic carbons. The C-3 and C-4 carbons will appear at higher fields, consistent with typical alkane chemical shifts.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
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Weigh approximately 5-10 mg of 2-(2-Nitrophenoxy)butanoic acid.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.[1][8]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved signals.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C-NMR spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative proton ratios.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
References
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]
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